molecular formula C16H13ClN2O2 B11575270 5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11575270
M. Wt: 300.74 g/mol
InChI Key: QSMGJTRUTOVFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a chlorophenoxyethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. The compound’s ability to bind to these enzymes disrupts their function, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the chlorophenoxyethyl group.

    3-(3-Chlorophenoxy)propyl-1,2,4-oxadiazole: Contains a propyl instead of an ethyl group.

    5-(4-Chlorophenyl)-1,2,4-oxadiazole: Substitution at the 4-position of the phenyl ring.

Uniqueness

5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the chlorophenoxyethyl and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

5-[1-(3-chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2/c1-11(20-14-9-5-8-13(17)10-14)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

QSMGJTRUTOVFLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.